molecular formula C14H16F3NO4S B1439970 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate CAS No. 1235441-26-5

2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate

Cat. No.: B1439970
CAS No.: 1235441-26-5
M. Wt: 351.34 g/mol
InChI Key: CJDPOVIWMBNUDK-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C14H16F3NO4S and its molecular weight is 351.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with sulfonyl-containing enzymes, leading to changes in their activity and function . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to altered cellular responses . Additionally, it can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This can result in changes in cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound may influence enzyme activity by altering the conformation of the enzyme, thereby affecting its catalytic function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to carefully monitor the dosage to avoid potential toxicity and ensure the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels . The compound may be metabolized through oxidation, reduction, or conjugation reactions, resulting in the formation of metabolites that can have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can be distributed to different compartments, where it exerts its effects. The localization and accumulation of the compound can impact its activity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and determine its overall biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-cyclopentylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c15-14(16,17)9-22-13(19)18-10-4-3-7-12(8-10)23(20,21)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPOVIWMBNUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176067
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-26-5
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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